1,3-Propanediol, 2-(4-pentenyl)-
Description
Significance of 1,3-Propanediol (B51772) as a Fundamental Building Block
1,3-Propanediol (PDO), a three-carbon diol, is a colorless, viscous liquid that is miscible with water. wikipedia.org It serves as a crucial and versatile building block in the chemical industry. gantrade.com A primary application of PDO is as a monomer in the synthesis of polymers, most notably polytrimethylene terephthalate (B1205515) (PTT). wikipedia.orgnih.gov PTT is utilized in the production of carpets, textiles, films, and engineering thermoplastics. Beyond polymer synthesis, PDO is formulated into a wide array of industrial products, including composites, adhesives, laminates, coatings, and moldings. wikipedia.orggantrade.com It also functions as a solvent, an antifreeze, and a component in wood paints. wikipedia.orgchemicalbook.com
The production of 1,3-propanediol can be achieved through both conventional petrochemical routes and bio-based methods. blogspot.com Traditional chemical synthesis often involves the hydration of acrolein or the hydroformylation of ethylene (B1197577) oxide followed by hydrogenation. wikipedia.orgnih.gov Increasingly, biotechnological routes are being employed, utilizing the fermentation of sugars or glycerol (B35011), a byproduct of biodiesel production. wikipedia.orgnih.govblogspot.com This shift towards bio-based production reflects a growing emphasis on sustainable and environmentally friendly chemical manufacturing. nih.gov
Rationale for Strategic 2-Substitution in 1,3-Propanediol Systems
The modification of the 1,3-propanediol backbone by introducing substituents at the second carbon (C-2) is a key strategy for creating a diverse range of molecules with tailored properties. ontosight.aiontosight.ai This substitution significantly alters the chemical and physical characteristics of the parent diol, opening up new applications in fields like pharmaceutical chemistry and materials science. ontosight.aiontosight.ai
The two primary hydroxyl (-OH) groups at the 1 and 3 positions are key reactive sites, readily participating in reactions such as esterification and etherification. ontosight.ai By introducing a functional group at the C-2 position, a third point of functionality is added to the molecule. This "trifunctional" nature allows for the creation of complex three-dimensional structures and polymers with unique architectures.
For example, 2-substituted aminopropanediols are of significant interest. The immunosuppressant drug Fingolimod (Gilenya®) is a 2-amino-2-substituted 1,3-propanediol derivative, highlighting the pharmaceutical relevance of this molecular scaffold. justia.com Other substitutions, such as adding hydroxymethyl or dimethylamino groups, create intermediates for the synthesis of various bioactive molecules and specialized polymers. ontosight.aiontosight.ai The strategic placement of a substituent at the C-2 position can influence the molecule's polarity, solubility, hydrogen bonding capability, and steric profile, thereby enabling the fine-tuning of its function. ontosight.ai
Academic Relevance of Incorporating Unsaturated Aliphatic Chains: The 4-Pentenyl Moiety
The incorporation of unsaturated aliphatic chains, such as the 4-pentenyl group, into molecular frameworks is of significant academic and synthetic interest. The key feature of the 4-pentenyl group is its terminal carbon-carbon double bond (alkene). This functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
The terminal alkene can participate in numerous important reactions, including:
Polymerization: The double bond can be used in addition polymerization or ring-opening metathesis polymerization (ROMP) to create polymers with novel properties.
Further Functionalization: The alkene can be converted into other functional groups. For instance, it can undergo epoxidation to form an epoxide, dihydroxylation to form a diol, or ozonolysis to yield an aldehyde.
Coupling Reactions: It can be used in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Hydrofunctionalization: Reactions like hydroboration-oxidation can convert the terminal alkene into a primary alcohol, extending the carbon chain and adding another reactive site.
The presence of an unsaturated chain like the 4-pentenyl group on the 1,3-propanediol scaffold results in a bifunctional molecule, possessing both the reactive diol and the versatile alkene. This combination allows for orthogonal chemical strategies, where the diol and the alkene can be reacted independently of one another, providing a powerful platform for synthesizing complex target molecules. The use of the 4-pentenyl group is also seen in other contexts, such as in flavoring agents like 4-pentenyl acetate. nih.gov
Overview of Research Trajectories for 1,3-Propanediol, 2-(4-pentenyl)-
While specific, in-depth research focused exclusively on 1,3-Propanediol, 2-(4-pentenyl)- is not extensively documented in publicly available literature, its chemical structure suggests several promising research trajectories. As a molecule possessing both hydroxyl groups and a terminal alkene, it represents a valuable building block for both polymer chemistry and fine chemical synthesis.
Potential research directions include:
Monomer Synthesis and Polymerization: The diol functionality makes it a prime candidate for condensation polymerization to form polyesters and polyethers. The pendant 4-pentenyl group would remain on the polymer backbone, available for subsequent modifications. This post-polymerization functionalization could be used to alter the polymer's properties, such as cross-linking the chains to create thermosets, grafting other molecules to the surface, or introducing specific functionalities for targeted applications.
Synthesis of Heterocyclic Compounds: Through intramolecular reactions involving both the diol and the alkene moieties, novel heterocyclic compounds could be synthesized. For example, an intramolecular etherification could lead to the formation of a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring system, which are common motifs in natural products.
Development of Functional Materials: The molecule could be used to create functional coatings or adhesives. The hydroxyl groups could promote adhesion to polar surfaces, while the pentenyl group could be used to covalently bond the molecule into a larger polymer matrix or to a surface via radical-initiated processes.
Intermediate for Complex Molecule Synthesis: In multi-step organic synthesis, 1,3-Propanediol, 2-(4-pentenyl)- could serve as a versatile starting material. The diol could be protected while the alkene is transformed, or vice versa, allowing for the sequential construction of complex molecular targets with precise control over stereochemistry and functionality.
Further investigation into the synthesis and reactivity of this specific compound is needed to fully explore and realize its potential in these areas. ontosight.ai
Data Tables
Properties of 1,3-Propanediol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | propane-1,3-diol | wikipedia.orgnih.gov |
| Other Names | Trimethylene glycol, PDO | wikipedia.orgchemeo.com |
| CAS Number | 504-63-2 | wikipedia.orgnih.gov |
| Molecular Formula | C₃H₈O₂ | wikipedia.orgnih.gov |
| Molar Mass | 76.09 g/mol | nih.gov |
| Appearance | Colorless, viscous liquid | wikipedia.org |
| Melting Point | -27 °C | wikipedia.orgchemicalbook.com |
| Boiling Point | 211-217 °C | wikipedia.org |
| Density | 1.053 g/mL (at 25 °C) | chemicalbook.com |
| Solubility in Water | Miscible | wikipedia.org |
| Refractive Index (n_D^20) | 1.440 | chemicalbook.com |
Properties of 1,3-Propanediol, 2-(4-pentenyl)-
| Property | Value |
|---|---|
| IUPAC Name | 2-(pent-4-en-1-yl)propane-1,3-diol |
| Molecular Formula | C₈H₁₆O₂ |
| Molar Mass | 144.21 g/mol |
| Appearance | Data not available in searched literature |
| Melting Point | Data not available in searched literature |
| Boiling Point | Data not available in searched literature |
| Density | Data not available in searched literature |
Structure
3D Structure
Properties
IUPAC Name |
2-pent-4-enylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-8(6-9)7-10/h2,8-10H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJCMLOAVLPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454910 | |
| Record name | 1,3-Propanediol, 2-(4-pentenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73012-46-1 | |
| Record name | 1,3-Propanediol, 2-(4-pentenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Propanediol, 2 4 Pentenyl
Chemical Synthesis Pathways
The chemical synthesis of 1,3-propanediol (B51772), 2-(4-pentenyl)- typically originates from readily available starting materials, such as diethyl malonate, and involves the introduction of the 4-pentenyl side chain followed by reduction to the diol.
Derivatization of 1,3-Propanediol at the C-2 Position
A common and effective strategy for the synthesis of 2-substituted 1,3-propanediols is the derivatization of a malonic ester, which serves as a synthon for the C-2 position of the propanediol (B1597323).
The malonic ester synthesis provides a robust method for forming carbon-carbon bonds at the α-carbon of a dicarbonyl compound. wikipedia.org The process begins with the deprotonation of the acidic methylene (B1212753) proton of a malonic ester, such as diethyl malonate, using a suitable base to form a stabilized enolate. This nucleophilic enolate can then react with an electrophile, in this case, a pentenyl halide, to introduce the desired alkyl chain.
A typical procedure involves the reaction of diethyl malonate with a base like sodium ethoxide to generate the corresponding enolate. nrochemistry.com This is followed by an alkylation reaction with a pentenyl halide, such as 5-bromo-1-pentene (B141829). prepchem.com The resulting product is diethyl (4-pentenyl)malonate.
The final step in forming the 1,3-propanediol structure is the reduction of the two ester groups of the substituted malonate. This is commonly achieved using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate solvent like tetrahydrofuran (B95107) (THF). mdpi.com This reduction converts the ester functionalities to primary alcohols, yielding the target molecule, 1,3-propanediol, 2-(4-pentenyl)-.
A general reaction scheme for this synthesis is presented below:
Reaction Scheme for the Synthesis of 1,3-Propanediol, 2-(4-pentenyl)-
| Step | Reactants | Reagents | Product |
| 1. Alkylation | Diethyl malonate, 5-bromo-1-pentene | Sodium ethoxide in ethanol (B145695) | Diethyl (4-pentenyl)malonate |
| 2. Reduction | Diethyl (4-pentenyl)malonate | Lithium aluminum hydride in THF, followed by aqueous workup | 1,3-Propanediol, 2-(4-pentenyl)- |
The key coupling reaction in this synthesis is the nucleophilic substitution of a pentenyl halide with the enolate of diethyl malonate. A detailed experimental procedure for the synthesis of the intermediate, diethyl (4-pentenyl)malonate, has been reported. prepchem.com In this procedure, sodium metal is dissolved in a solution of diethyl malonate in ethanol to form the sodium ethoxide base in situ. The subsequent addition of 5-bromo-1-pentene to the warm solution, followed by heating, leads to the formation of diethyl (4-pentenyl)malonate. prepchem.com The product is then isolated and purified by chromatographic methods. prepchem.com
Stereoselective Synthesis Approaches
The C-2 position of 1,3-propanediol, 2-(4-pentenyl)- is a stereocenter. Therefore, controlling the stereochemistry at this position is a crucial aspect of its synthesis, leading to the formation of enantiomerically enriched or pure products.
Asymmetric Construction of the 2-Substituted Stereocenter
The asymmetric construction of the chiral center can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. One prominent strategy is the asymmetric hydrogenation of a precursor molecule where the double bond is positioned to create the chiral center upon reduction.
Asymmetric transfer hydrogenation represents another powerful tool for the enantioselective reduction of ketones and imines, and its principles can be extended to related substrates. sigmaaldrich.comscilit.com
Enzymatic Asymmetrization of Prochiral Diacetates
Enzymatic methods offer a highly selective alternative for obtaining chiral 2-substituted 1,3-propanediols. A key strategy is the enzymatic desymmetrization of a prochiral disubstituted 1,3-diol derivative, such as the corresponding diacetate.
In this approach, the racemic 1,3-propanediol, 2-(4-pentenyl)- is first chemically acetylated to form the prochiral diacetate, 1,3-diacetoxy-2-(4-pentenyl)propane. A lipase (B570770), such as Candida antarctica lipase B (CALB), can then be used to selectively hydrolyze one of the two enantiotopic acetyl groups. nih.gov This kinetic resolution results in the formation of a chiral monoacetate and the unreacted diacetate, which can then be separated. Subsequent hydrolysis of the monoacetate or the remaining diacetate provides access to the individual enantiomers of the target diol. Lipases are widely used for their ability to perform kinetic resolutions of racemic mixtures with high enantioselectivity. nih.gov
Chiral Auxiliary-Mediated Synthesis
Achieving stereocontrol in the synthesis of substituted 1,3-diols is a significant objective, particularly for applications in pharmaceuticals and materials science. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov
For the synthesis of an enantiomerically enriched form of 1,3-Propanediol, 2-(4-pentenyl)-, a chiral auxiliary could be employed during the alkylation step. For instance, instead of diethyl malonate, a malonate ester derived from a chiral alcohol could be used. Alternatively, asymmetric alkylation of a standard malonate ester can be achieved using a chiral phase-transfer catalyst. researchgate.net These catalysts, often chiral quaternary ammonium (B1175870) salts, create a chiral environment around the enolate, guiding the approach of the alkylating agent (5-bromo-1-pentene) to one face of the molecule over the other, resulting in an enantiomerically enriched product. researchgate.net
Another powerful strategy involves the use of Evans' chiral auxiliaries, such as oxazolidinones. wikipedia.org These are typically acylated and then subjected to stereoselective alkylation. While commonly used for creating α-chiral carboxylic acids, this methodology can be adapted. After the stereoselective introduction of the pentenyl group, the auxiliary is cleaved and the remaining functional groups are reduced to the diol.
Protecting Group Strategies for Diol Functionality
In multi-step syntheses, it is often necessary to protect the hydroxyl groups of a diol to prevent them from reacting under conditions intended to modify other parts of the molecule. For 1,3-diols, a common strategy is the formation of a cyclic acetal (B89532) or ketal. google.com
By reacting 1,3-Propanediol, 2-(4-pentenyl)- with an aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone) under acidic conditions, a six-membered ring, specifically a 1,3-dioxane (B1201747), is formed. nih.gov This cyclic structure effectively masks the two hydroxyl groups. The stability of this protecting group allows for a wide range of chemical transformations to be performed on the pentenyl side chain, if desired. The 1,3-dioxane protecting group is robust under basic and nucleophilic conditions but can be readily removed by treatment with aqueous acid to regenerate the diol. google.comnih.gov
Biocatalytic and Biotechnological Synthesis Approaches
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often operating under mild conditions with high selectivity. rsc.org The production of diols using biotechnological methods is a field of active research.
Engineered Microbial Pathways for 1,3-Propanediol Precursors
The biotechnological production of the parent compound, 1,3-propanediol (1,3-PDO), is well-established and serves as a foundational process for producing substituted analogs. wikipedia.org Industrial processes utilize engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert renewable feedstocks like glucose or glycerol (B35011) into 1,3-PDO. wikipedia.orggoogle.com
The core of these engineered pathways involves two key enzymatic steps. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a glycerol dehydratase. researchgate.netnih.gov Subsequently, 3-HPA is reduced to 1,3-propanediol by a 1,3-propanediol oxidoreductase. prepchem.comresearchgate.net Significant metabolic engineering efforts have focused on optimizing these pathways, improving cofactor regeneration, and minimizing the formation of byproducts to achieve high titers and yields of the 1,3-propanediol precursor. rsc.orgnih.gov
Table 1: Key Enzymes in Engineered 1,3-Propanediol Biosynthesis
| Enzyme | Function | Source Organism (Examples) | Cofactor |
| Glycerol Dehydratase (GDHt) | Converts glycerol to 3-hydroxypropionaldehyde (3-HPA) | Klebsiella pneumoniae | Vitamin B12 (dependent) or SAM (independent) |
| 1,3-Propanediol Oxidoreductase (PDOR) | Reduces 3-HPA to 1,3-propanediol | Escherichia coli, Clostridium butyricum | NADH/NADPH |
Enzymatic Transformations for C-2 Substitution
While the direct enzymatic alkylation at the C-2 position of 1,3-propanediol is not a widely established route, biocatalytic methods can be envisioned for the synthesis of 1,3-Propanediol, 2-(4-pentenyl)-. One potential strategy involves the enzymatic reduction of a corresponding β-keto ester or 1,3-diketone.
Enzymes, particularly dehydrogenases and reductases from various microorganisms, are known to catalyze the stereoselective reduction of ketones to alcohols. researchgate.net A hypothetical precursor, such as 2-(4-pentenyl)-3-oxopropanoate, could be reduced by a chemoenzymatic process. This would involve an initial chemical synthesis of the keto precursor, followed by a highly selective enzymatic reduction to furnish the chiral diol.
Furthermore, lipases, such as the immobilized lipase B from Candida antarctica, have shown great efficacy in catalyzing reactions involving diols and malonate esters, for example, in the synthesis of polyesters. nih.govrsc.org This demonstrates the compatibility of these enzymes with the core chemical structures involved, suggesting potential for developing novel enzymatic C-C bond-forming reactions or resolutions. A patent has described the use of a biocatalyst from Corynebacterium oxydans for the selective monoacetylation of prochiral 2-substituted-1,3-propanediols, including the analogous compound 2-(2-propenyl)-1,3-propanediol, highlighting the ability of enzymes to act on such structures. google.com
Fermentation-Based Routes for Analogous Compounds
Fermentation is a cornerstone of industrial biotechnology. While direct fermentation to produce 1,3-Propanediol, 2-(4-pentenyl)- has not been reported, fermentation routes for structurally similar compounds provide a blueprint. Wild-type and engineered microorganisms are capable of producing a variety of diols, including 1,3-propanediol and 2,3-butanediol, from simple sugars. rsc.orgacs.org
Researchers have also demonstrated the microbial synthesis of other branched-chain diols. For example, novel biosynthetic routes have been designed in E. coli to produce compounds like 2-methyl-1,3-propanediol (B1210203) and 2-ethyl-1,3-propanediol from amino acid precursors. nih.gov A potential future strategy for 1,3-Propanediol, 2-(4-pentenyl)- could involve designing a pathway that starts from a non-standard amino acid or another precursor that already contains the pentenyl side chain, and then applying enzymatic steps to convert the terminal groups into the diol functionality.
Synthetic Biology Approaches for Novel Diol Production
Synthetic biology provides the tools to design and construct entirely new metabolic pathways in microorganisms for the production of non-natural chemicals. researchgate.net This approach holds significant promise for producing custom diols like 1,3-Propanediol, 2-(4-pentenyl)-.
A synthetic biology strategy would involve assembling a novel pathway in a host organism like E. coli. This could be achieved by combining modules from different natural pathways. For example, a pathway for an appropriate precursor containing the C8 backbone could be linked with a diol-forming module. One proposed general route for producing diverse diols combines an oxidative step (e.g., hydroxylation of an amino acid) with a reductive pathway (e.g., the Ehrlich pathway for converting amino acids to alcohols). nih.gov By carefully selecting enzymes, such as specific hydroxylases and decarboxylases, and assembling them into a host organism, it may be possible to direct cellular metabolism towards the synthesis of the target molecule from simple carbon sources. researchgate.netnih.gov
Chemical Transformations and Reactivity Studies of 1,3 Propanediol, 2 4 Pentenyl
Reactivity of the Hydroxyl Groups
The presence of two primary hydroxyl groups on a propane (B168953) backbone allows for a variety of chemical modifications, typical of diols. These reactions are fundamental to its use as a monomer and cross-linking agent.
Esterification and Transesterification Reactions
The hydroxyl groups of 1,3-Propanediol (B51772), 2-(4-pentenyl)- can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding mono- or di-esters. This reaction is a cornerstone for the synthesis of polyesters. For instance, in a polycondensation reaction with a dicarboxylic acid, the diol acts as a monomer, leading to the formation of unsaturated polyesters where the pentenyl group is preserved as a pendant chain. acs.org
The general scheme for the polyesterification of a diol with a dicarboxylic acid is as follows:
n HO-(CH₂)₂-CH(CH₂CH₂CH=CH₂)-(CH₂)₂-OH + n HOOC-R-COOH → [-O-(CH₂)₂-CH(CH₂CH₂CH=CH₂)-(CH₂)₂-O-CO-R-CO-]n + 2n H₂O
Similarly, transesterification, the exchange of an alkoxy group of an ester with the hydroxyl group of the diol, is another important reaction. This process is often catalyzed by acid or base and is a common method for producing polyesters from dialkyl esters of dicarboxylic acids. google.com The reactivity in these polymerization reactions can be influenced by the steric hindrance around the hydroxyl groups. However, the 2-(4-pentenyl) substituent is not expected to significantly hinder the reactivity of the primary hydroxyls.
The synthesis of unsaturated polyesters from diols and unsaturated dicarboxylic acids like fumaric acid has been well-documented, yielding materials with reactive sites for further modification. acs.org
| Reactants | Reaction Type | Product | Key Findings |
| 1,3-Propanediol, 2-(4-pentenyl)- and a dicarboxylic acid | Esterification | Unsaturated Polyester (B1180765) | Forms a linear polymer with pendant vinyl groups, suitable for further functionalization. |
| 1,3-Propanediol, 2-(4-pentenyl)- and a dialkyl ester | Transesterification | Unsaturated Polyester | An alternative route to polyesters, often requiring a catalyst. |
Etherification Reactions and Polyether Formation
Etherification of the hydroxyl groups can be achieved under various conditions, for example, through Williamson ether synthesis. Reaction with an alkyl halide in the presence of a base will yield the corresponding diether. More significantly, 1,3-Propanediol, 2-(4-pentenyl)- can serve as a monomer in the formation of polyethers. The acid-catalyzed dehydration of diols is a known method for synthesizing polyether diols. For instance, 2-methyl-1,3-propanediol (B1210203) can be polymerized to poly(2-methyl-1,3-propanediol) by heating in the presence of an etherification catalyst. organic-chemistry.org A similar approach could be applied to 1,3-Propanediol, 2-(4-pentenyl)-, which would result in a polyether with pendant vinyl groups.
The intramolecular cyclization of diols to form cyclic ethers can also occur, often under acidic conditions or with specific reagents like trimethyl phosphate (B84403) and NaH. rsc.org
Formation of Cyclic Acetals and Ketals (e.g., 1,3-dioxanes)
The 1,3-diol moiety readily reacts with aldehydes and ketones in the presence of an acid catalyst to form six-membered cyclic acetals or ketals, known as 1,3-dioxanes. wikipedia.org This reaction is reversible and is often used to protect the diol or the carbonyl functionality. The reaction of 1,3-Propanediol, 2-(4-pentenyl)- with a carbonyl compound would yield a 5-(4-pentenyl)-substituted 1,3-dioxane (B1201747).
The formation of 1,3-dioxanes from unsaturated 1,3-diols has been reported, indicating that the presence of the pentenyl group is unlikely to interfere with this transformation. google.com These reactions are typically catalyzed by Brønsted or Lewis acids. wikipedia.org
| Reactants | Reaction Type | Product | Catalyst/Conditions |
| 1,3-Propanediol, 2-(4-pentenyl)- and an aldehyde/ketone | Acetal (B89532)/Ketal Formation | 5-(4-pentenyl)-1,3-dioxane | Acid catalyst (e.g., p-toluenesulfonic acid) |
Cross-linking Reactions for Polymer Network Formation
The bifunctionality of 1,3-Propanediol, 2-(4-pentenyl)- makes it a valuable cross-linking agent. When incorporated into a polymer, the two hydroxyl groups can react with suitable functional groups on other polymer chains to form a three-dimensional network. For example, diols are extensively used as chain extenders or cross-linkers in the synthesis of polyurethanes by reacting with isocyanates.
Furthermore, if the diol is first used to create an unsaturated polyester, the pendant pentenyl groups can then be used for subsequent cross-linking through radical polymerization or other olefin-based reactions, leading to thermoset materials. wikipedia.org The use of diols to cross-link polymers like poly(acrylic acid) through esterification has also been demonstrated. researchgate.net
Reactivity of the 4-Pentenyl Unsaturated Moiety
The terminal double bond of the 4-pentenyl group offers a distinct set of reactive possibilities, primarily centered around olefin metathesis. This powerful catalytic reaction allows for the formation of new carbon-carbon double bonds. wikipedia.org
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Acyclic Diene Metathesis)
Modern olefin metathesis catalysts, particularly those based on ruthenium (e.g., Grubbs catalysts), exhibit remarkable functional group tolerance, allowing reactions to be performed on substrates containing unprotected hydroxyl groups. wikipedia.orgorganic-chemistry.org
Ring-Closing Metathesis (RCM): If another alkene functionality is present in the molecule, intramolecular RCM can occur to form a cyclic alkene. wikipedia.org While 1,3-Propanediol, 2-(4-pentenyl)- itself does not have a second double bond for a standard RCM, derivatives of it could be designed for such transformations. For instance, esterification of one of the hydroxyl groups with an unsaturated carboxylic acid (e.g., acrylic acid) would introduce a second terminal alkene, setting the stage for RCM to form a lactone.
Acyclic Diene Metathesis (ADMET): This polymerization technique involves the step-growth condensation of α,ω-dienes, with the liberation of a small volatile alkene like ethylene (B1197577) as the driving force. wikipedia.org A molecule like 1,3-Propanediol, 2-(4-pentenyl)- could potentially undergo self-condensation via ADMET, though this would lead to a complex mixture. More practically, it can be used as a chain-terminating agent or a comonomer in ADMET polymerizations to introduce hydroxyl functionalities into polyolefin backbones. The polymerization of α,ω-dienes containing various functional groups, including ethers, has been successfully achieved through ADMET. researchgate.net Recent advancements have even enabled cis-selective ADMET polymerization, offering control over the polymer's stereochemistry. acs.orgnih.gov
The general principle of ADMET polymerization is the reaction between two terminal dienes catalyzed by a metal alkylidene complex:
n CH₂=CH-R-CH=CH₂ → [-CH=CH-R-]n + n CH₂=CH₂
The tolerance of modern ruthenium catalysts to hydroxyl groups makes 1,3-Propanediol, 2-(4-pentenyl)- a viable substrate for these transformations without the need for protecting groups.
| Reaction Type | Potential Application | Catalyst | Key Feature |
| Ring-Closing Metathesis (RCM) | Synthesis of cyclic derivatives (after modification) | Grubbs or Schrock catalysts | Formation of cyclic alkenes with high functional group tolerance. organic-chemistry.orgwikipedia.org |
| Acyclic Diene Metathesis (ADMET) | Introduction of hydroxyl groups into polyolefins | Grubbs or Schrock catalysts | Step-growth polymerization of dienes, driven by ethylene removal. wikipedia.org |
Hydrosilylation and Hydroboration Reactions
Hydrosilylation: The addition of a silicon-hydride bond across the terminal double bond of 1,3-Propanediol, 2-(4-pentenyl)- is a powerful method for introducing silicon-containing moieties. This reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being common. For terminal alkenes, the hydrosilylation reaction can proceed to give either the linear (anti-Markovnikov) or the branched (Markovnikov) product. The regioselectivity is highly dependent on the choice of catalyst and silane (B1218182). For instance, platinum catalysts such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst often favor the formation of the terminal silyl (B83357) group (anti-Markovnikov addition). In the context of substrates with coordinating groups like hydroxyls, intramolecular hydrosilylation can also be a competing pathway if a suitable silane is used. The hydroxyl groups can direct the catalyst, influencing the regioselectivity of the addition. Ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be effective for the hydrosilylation of terminal alkynes bearing hydroxyl groups, suggesting their potential applicability to alkenes like 1,3-Propanediol, 2-(4-pentenyl)-. nih.govsigmaaldrich.com
Hydroboration-Oxidation: Hydroboration of the terminal alkene in 1,3-Propanediol, 2-(4-pentenyl)-, followed by an oxidative workup, provides a reliable method for the anti-Markovnikov hydration of the double bond. This two-step process typically employs borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF), followed by oxidation with alkaline hydrogen peroxide. The reaction proceeds with syn-addition of the hydrogen and boron atoms across the double bond. For terminal alkenes, the boron atom adds to the terminal carbon, leading to the formation of a primary alcohol upon oxidation. acs.orgwikipedia.org In the case of homoallylic alcohols, such as the target molecule, the existing hydroxyl groups can influence the stereochemical outcome of the reaction, especially when using more sterically demanding boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. wikipedia.orguwo.ca These bulky boranes enhance the regioselectivity for the terminal position. The presence of a homoallylic stereocenter can also provide significant bias in diastereoselective hydroboration reactions. uwo.ca
Table 1: Illustrative Data for Hydrosilylation and Hydroboration-Oxidation of 1,3-Propanediol, 2-(4-pentenyl)-
| Transformation | Reagents | Product | Typical Yield (%) | Regioselectivity |
| Hydrosilylation | HSiCl₃, Karstedt's catalyst | 1,3-Propanediol, 2-(5-trichlorosilylpentyl)- | >90 | >95:5 (anti-Markovnikov) |
| Hydroboration-Oxidation | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 2-(5-Hydroxypentyl)-1,3-propanediol | 85-95 | >99:1 (anti-Markovnikov) |
Radical Addition Reactions to the Alkene
Radical additions to the terminal alkene of 1,3-Propanediol, 2-(4-pentenyl)- offer a complementary method for functionalization, often with regioselectivity opposite to that of ionic additions. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of a radical initiator like a peroxide. libretexts.org The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This radical adds to the terminal carbon of the alkene, forming a more stable secondary carbon radical, which then abstracts a hydrogen atom from another molecule of HBr to propagate the chain. libretexts.org This process is highly efficient for HBr, while for other hydrogen halides, the thermodynamics of the propagation steps are less favorable. libretexts.org Other radical additions, such as the addition of thiols or polyhaloalkanes, can also be initiated by peroxides or UV light, leading to the formation of thioethers or halogenated alkanes, respectively.
Table 2: Representative Radical Addition Reactions
| Reagent | Initiator | Product | Regioselectivity |
| HBr | Benzoyl Peroxide | 2-(5-Bromopentyl)-1,3-propanediol | anti-Markovnikov |
| Thiophenol | AIBN | 2-(5-(Phenylthio)pentyl)-1,3-propanediol | anti-Markovnikov |
| CCl₄ | Peroxide | 2-(5,5,5-Trichloro-4-chloropentyl)-1,3-propanediol | anti-Markovnikov |
Epoxidation and Dihydroxylation Reactions
Epoxidation: The conversion of the pentenyl group into an epoxide provides a versatile intermediate that can undergo a variety of nucleophilic ring-opening reactions. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). For homoallylic alcohols, the hydroxyl groups can direct the epoxidation, although this effect is generally weaker than in allylic alcohols. wikipedia.org Asymmetric epoxidation can be achieved using chiral catalysts. For instance, vanadium-based catalysts in combination with chiral hydroxamic acid ligands have been developed for the asymmetric epoxidation of homoallylic alcohols. organic-chemistry.orgnih.gov Tungsten-based catalysts with hydrogen peroxide as the oxidant also offer an environmentally friendly alternative for the enantioselective epoxidation of homoallylic alcohols. acs.org
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This transformation can be achieved with syn- or anti-selectivity depending on the reagents used. Syn-dihydroxylation is commonly performed using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The Sharpless asymmetric dihydroxylation, which uses a chiral ligand with OsO₄, allows for the enantioselective synthesis of diols from alkenes. wikipedia.orgscilit.com Anti-dihydroxylation can be achieved through the epoxidation of the alkene followed by acid-catalyzed hydrolysis of the resulting epoxide. chemistrysteps.com The hydroxyl groups of the propanediol (B1597323) moiety can influence the stereochemical outcome of these reactions through hydrogen bonding or other non-covalent interactions with the catalyst or reagents. rsc.orgrsc.org
Table 3: Epoxidation and Dihydroxylation of the Alkene Moiety
| Reaction | Reagents | Product | Stereochemistry |
| Epoxidation | m-CPBA | 2-(2-(oxiran-2-yl)propyl)-1,3-propanediol | Racemic |
| syn-Dihydroxylation | OsO₄ (cat.), NMO | 2-(4,5-Dihydroxypentyl)-1,3-propanediol | syn |
| anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 2-(4,5-Dihydroxypentyl)-1,3-propanediol | anti |
| Asymmetric Dihydroxylation | AD-mix-β | (R,R)-2-(4,5-Dihydroxypentyl)-1,3-propanediol | Enantioselective (syn) |
Polymerization via the Alkene Group (e.g., addition polymerization)
The terminal alkene functionality of 1,3-Propanediol, 2-(4-pentenyl)- makes it a suitable monomer for addition polymerization. This process involves the linking of monomer units without the loss of any atoms. wikipedia.org The polymerization can be initiated by radical, cationic, or anionic initiators.
Radical Polymerization: Initiated by species like benzoyl peroxide or AIBN, this method is tolerant to many functional groups, including the hydroxyl groups present in the monomer. libretexts.org The polymerization would lead to a polymer with a polyethylene (B3416737) backbone and pendant 2-(1,3-dihydroxypropyl) groups.
Cationic Polymerization: This method is typically initiated by strong acids or Lewis acids. However, the hydroxyl groups of the monomer could interfere with the cationic center, potentially leading to side reactions or termination.
Anionic Polymerization: This method requires strong bases as initiators. The acidic protons of the hydroxyl groups would need to be protected or the initiator would be quenched.
The resulting polymer would be a polyolefin with pendant diol functionalities. These hydroxyl groups offer sites for further modification, such as cross-linking or grafting, which could be used to tailor the physical properties of the polymer, such as its hydrophilicity, and for applications in materials science.
Chemo- and Regioselective Functionalization
A significant challenge in the chemistry of 1,3-Propanediol, 2-(4-pentenyl)- is the selective functionalization of one reactive site in the presence of others.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, the oxidation of the secondary alcohol in a 1,2-diol can be achieved selectively in the presence of a primary alcohol. thieme-connect.comstanford.edu Similarly, reactions can be designed to target the alkene while leaving the hydroxyl groups untouched, or vice versa. For instance, catalytic hydrogenation with a palladium catalyst would typically reduce the double bond without affecting the hydroxyl groups. Conversely, protection of the diol functionality, for example as an acetal, would allow for a wider range of reactions to be performed on the alkene. wikipedia.org
Regioselectivity: This relates to the control of the position of a reaction. In the context of the alkene, this refers to Markovnikov versus anti-Markovnikov addition. masterorganicchemistry.com For the diol, this would involve differentiating between the two primary hydroxyl groups, which are chemically equivalent in the starting material unless a chiral environment is introduced.
Achieving high chemo- and regioselectivity often requires careful selection of reagents, catalysts, and reaction conditions. The interplay between the two functional groups can also be exploited, for example, through directing group effects where one functional group influences the reactivity and selectivity of a reaction at the other. nih.gov
Stereochemical Control in Reactions
The presence of a pro-stereogenic center at the carbon bearing the pentenyl and hydroxylmethyl groups, along with the alkene, introduces the possibility of creating multiple stereoisomers during chemical transformations. Controlling the stereochemical outcome of reactions is crucial for the synthesis of enantiomerically pure compounds.
For reactions at the alkene, such as epoxidation or dihydroxylation, the use of chiral catalysts or reagents can induce high levels of enantioselectivity, as seen in the Sharpless asymmetric epoxidation and dihydroxylation. organic-chemistry.orgwikipedia.org The existing hydroxyl groups of the diol can also play a role in directing the stereochemical course of a reaction, a phenomenon known as substrate control. For example, in the dihydroxylation of cyclic homoallylic alcohols, the hydroxyl group can direct the approach of the osmium tetroxide reagent. rsc.orgrsc.org
For reactions involving the creation of new stereocenters from the diol moiety, chiral catalysts can be employed to differentiate between the two prochiral hydroxylmethyl groups. Furthermore, the generation of a stereocenter at the alkene can influence subsequent reactions at the diol, leading to diastereoselective outcomes. The synthesis of specific stereoisomers of polyketide-like structures often relies on such stereocontrolled reactions of homoallylic alcohols. nih.gov
Advanced Applications in Materials Science and Polymer Chemistry
Monomer in Precision Polymer Synthesis
The bifunctional nature of 2-(4-pentenyl)-1,3-propanediol makes it a highly valuable monomer for creating polymers with controlled structures and functionalities. The two primary hydroxyl groups can readily participate in step-growth polymerization to form polyesters, polyethers, and polyurethanes, while the pendant pentenyl group is preserved for subsequent chemical transformations or for specific types of polymerization.
Development of Specialty Polyesters with Pendant Alkene Functionality
The synthesis of specialty polyesters is a primary application for 2-(4-pentenyl)-1,3-propanediol. Through polycondensation reactions with various dicarboxylic acids or their derivatives, a polyester (B1180765) backbone can be constructed with pendant alkene groups regularly spaced along the chain. The presence of these reactive sites allows for post-polymerization modifications, such as thiol-ene click chemistry, to introduce a wide range of functional groups. nih.gov This approach enables the creation of materials with tailored properties for applications in biomedical fields, such as responsive materials and drug delivery systems. nih.gov
| Monomer | Co-monomer | Polymerization Method | Resulting Polymer | Potential Applications |
| 2-(4-pentenyl)-1,3-propanediol | Adipoyl chloride | Solution Polycondensation | Polyester with pendant pentenyl groups | Functional coatings, cross-linkable resins, biomedical scaffolds |
| 2-(4-pentenyl)-1,3-propanediol | Terephthaloyl chloride | Interfacial Polymerization | Aromatic polyester with alkene functionality | High-performance materials, composites |
| 2-(4-pentenyl)-1,3-propanediol | Succinic anhydride | Melt Polycondensation | Aliphatic polyester with pendant alkenes | Biodegradable polymers, thermoplastic elastomers |
Synthesis of Functional Polyethers and Polyurethanes
Similar to polyesters, 2-(4-pentenyl)-1,3-propanediol can be employed in the synthesis of functional polyethers and polyurethanes. In polyether synthesis, the diol can be polymerized with diepoxides or through Williamson ether synthesis with dihalides, resulting in polyethers with pendant alkene groups. These functional polyethers can serve as macro-initiators or as components in block copolymers.
For polyurethanes, the hydroxyl groups of 2-(4-pentenyl)-1,3-propanediol react with diisocyanates to form the characteristic urethane (B1682113) linkages. researchgate.netzendy.io The resulting polyurethanes possess pendant alkene groups that can be used for cross-linking, grafting, or other modifications to enhance properties like adhesion, chemical resistance, or biocompatibility. researchgate.net
| Polymer Type | Co-monomer Example | Key Features of Resulting Polymer |
| Polyether | 1,4-Butanediol diglycidyl ether | Pendant alkene groups for cross-linking or functionalization |
| Polyurethane | Hexamethylene diisocyanate (HDI) | Urethane backbone with reactive pentenyl side chains |
| Polyurethane | Isophorone diisocyanate (IPDI) | Enhanced thermal and mechanical properties with functional handles |
Acyclic Diene Metathesis (ADMET) Polymerization for Defined Architectures
The terminal alkene of the pentenyl group allows 2-(4-pentenyl)-1,3-propanediol to participate in acyclic diene metathesis (ADMET) polymerization. wikipedia.org ADMET is a step-growth polymerization driven by the removal of a small volatile alkene, typically ethylene (B1197577), and is known for its ability to produce well-defined polymer architectures from α,ω-dienes. wikipedia.orgnih.gov While the monomer itself is not a diene, it can be chemically modified to form a diene, for example, by esterification of the hydroxyl groups with an unsaturated acid like 10-undecenoic acid. The resulting diene monomer can then undergo ADMET polymerization to yield unsaturated polyesters with a high degree of structural control. acs.orgmdpi.com This method is particularly useful for synthesizing linear polymers and can be adapted to create more complex structures. nih.gov
Co-polymerization with Other Monomers
To fine-tune the properties of the resulting polymers, 2-(4-pentenyl)-1,3-propanediol can be co-polymerized with other conventional diol or diacid monomers. libretexts.org This approach allows for the statistical incorporation of the pendant alkene functionality into the polymer chain, providing control over the density of reactive sites. By varying the ratio of the functional monomer to the non-functional co-monomers, properties such as the glass transition temperature, mechanical strength, and hydrophilicity can be systematically adjusted. This strategy is a powerful tool for designing materials for specific applications, from soft and flexible elastomers to rigid and tough plastics. wikipedia.org
Building Block for Functional Materials
Beyond its role as a monomer in polymerization, the inherent reactivity of the alkene group in 2-(4-pentenyl)-1,3-propanediol makes it a valuable building block for the creation of functional materials through grafting and surface modification.
Grafting and Surface Modification through Alkene Reactivity
The pendant pentenyl group serves as a versatile handle for grafting polymers or small molecules onto surfaces or other polymer backbones. This can be achieved through various chemical reactions targeting the carbon-carbon double bond. For instance, "grafting-to" approaches can involve the reaction of the alkene-functionalized surface with pre-synthesized polymers containing reactive end-groups. Alternatively, "grafting-from" techniques can utilize the alkene as an initiation site for surface-initiated polymerization.
Photochemical grafting is another powerful method where UV light can be used to initiate the reaction between the alkene and a substrate, forming a stable covalent bond. acs.org This technique is particularly useful for modifying the surfaces of materials that are otherwise difficult to functionalize. acs.org The ability to modify surfaces with this compound can lead to materials with improved biocompatibility, enhanced adhesion, or specific recognition capabilities.
| Modification Technique | Reactant/Condition | Outcome |
| Thiol-ene Click Chemistry | Thiol-containing molecules, photoinitiator | Covalent attachment of functional molecules |
| Epoxidation | Peroxy acids | Formation of reactive epoxide groups for further functionalization |
| Hydroformylation | Synthesis gas (CO/H2), catalyst | Introduction of aldehyde groups |
| Radical Addition | Radical initiators, functional monomers | Grafting of polymer chains from the alkene site |
Synthesis of Dendrimers and Hyperbranched Polymers
Dendrimers and hyperbranched polymers are classes of macromolecules characterized by their highly branched, tree-like structures. nih.gov Unlike linear polymers, they possess a high density of functional groups at their periphery and unique rheological properties. The AB₂ architecture of 1,3-Propanediol (B51772), 2-(4-pentenyl)- is ideally suited for the one-pot synthesis of hyperbranched polymers.
The synthesis can proceed through several pathways. In one common approach, a polycondensation reaction of the hydroxyl groups can form a polyether or polyester backbone, leaving the pentenyl groups as pendant reactive sites throughout the branched structure. Alternatively, the terminal double bond of the pentenyl group can be selectively modified. For instance, it can be epoxidized or hydroborated-oxidized to introduce two new hydroxyl groups, transforming the monomer into an A'B₄ type, enabling even higher degrees of branching.
Dendrimers are synthesized in a more controlled, stepwise fashion, either by building from the core outwards (divergent approach) or from the outside in (convergent approach). mdpi.comresearchgate.net For a divergent synthesis starting with a trifunctional core, 1,3-Propanediol, 2-(4-pentenyl)- could be used as a building block. The hydroxyl groups would react with the core, and the pentenyl group would then be functionalized in a subsequent step to create a new layer of reactive sites for the next generation of growth. researchgate.net
| Generation (G) | Ideal Number of End Groups (Pentenyl) | Theoretical Molecular Weight (g/mol) | Viscosity Trend |
|---|---|---|---|
| 0 (Core) | 1 | 142.20 | Low |
| 1 | 2 | 410.60 | Moderate |
| 2 | 4 | 947.40 | High |
| 3 | 8 | 2021.00 | Very High |
Precursor for Advanced Coatings and Resins
The dual functionality of 1,3-Propanediol, 2-(4-pentenyl)- makes it a valuable precursor for advanced coatings and resins, such as unsaturated polyesters and polyurethanes. researchgate.netgantrade.com The diol component is a direct, bio-based alternative to petrochemical diols like 1,2-propylene glycol. google.com
In the synthesis of an unsaturated polyester resin, the hydroxyl groups of the monomer would react with a dicarboxylic acid (e.g., maleic anhydride, phthalic anhydride) through polycondensation. The resulting polymer chain would have pendant pentenyl groups along its backbone. These unsaturated sites are crucial for the final curing stage of the coating.
The curing process, which transforms the liquid resin into a hard, durable film, can be initiated by free-radical polymerization. A particularly efficient method for cross-linking is the thiol-ene reaction, a form of "click chemistry." wikipedia.orgresearchgate.net This reaction involves the addition of a multifunctional thiol (a compound with multiple -SH groups) to the pentenyl groups, typically initiated by UV light. wikipedia.orgrsc.org Thiol-ene reactions are favored in coating applications because they are rapid, proceed under ambient conditions, are not inhibited by oxygen, and lead to the formation of highly uniform and homogeneous polymer networks. wikipedia.orgresearchgate.net This results in coatings with excellent mechanical properties, chemical resistance, and optical clarity. google.comresearchgate.net
| Cross-linker | Monomer System | Curing Condition | Key Result | Reference |
|---|---|---|---|---|
| Multifunctional Thiols | Alkene-functionalized polymers | UV Photoinitiation | Rapid and quantitative formation of homogeneous polymer networks. | wikipedia.org |
| 2,2′-(ethylenedioxy)diethanethiol | Maleimide-functionalized copolymers | 365 nm UV light | Successful fabrication of patterned hydrogel films. | rsc.org |
| Trimethylolpropane tris(3-mercaptopropionate) | Unsaturated polyester resin | UV or Thermal | Eco-friendly film-forming products with good functional properties. | researchgate.net |
Chiral Building Blocks for Complex Molecule Synthesis
Optically pure 1,3-diols are highly valuable structural motifs found in numerous natural products and pharmaceuticals. nih.gov The central carbon atom (C-2) of the propanediol (B1597323) backbone in 1,3-Propanediol, 2-(4-pentenyl)- is a prochiral center. This means that while the molecule itself is not chiral, it can be converted into a chiral molecule.
Through asymmetric synthesis, it is possible to produce enantiomerically pure forms, either (R)-2-(4-pentenyl)-1,3-propanediol or (S)-2-(4-pentenyl)-1,3-propanediol. This could be achieved by using a chiral catalyst during its synthesis or by starting from a chiral precursor.
Once obtained in an optically pure form, this compound becomes a powerful chiral building block. It provides a stereochemically defined 1,3-diol framework while also incorporating a versatile pentenyl group. This "handle" can be used for a variety of subsequent chemical transformations—such as metathesis, oxidation, or addition reactions—to build more complex molecules without disturbing the established chiral center. The use of such chiral building blocks is a fundamental strategy in modern organic synthesis for producing single-enantiomer drugs and other bioactive compounds, where specific stereochemistry is critical for function. nih.govnih.gov
| Concept | Description | Relevance to 2-(4-pentenyl)-1,3-propanediol |
|---|---|---|
| Prochirality | A molecule that can be converted from achiral to chiral in a single step. | The C-2 position of the propanediol backbone is prochiral. |
| Chiral Building Block | An enantiomerically pure molecule used as a starting material in a larger synthesis. | The (R) or (S) form of the compound can serve as a building block to impart chirality. |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. | High ee is critical for pharmaceutical applications. |
| Asymmetric Synthesis | A method that preferentially produces one enantiomer or diastereomer over others. | Required to produce optically pure (R) or (S)-2-(4-pentenyl)-1,3-propanediol. |
Derivatives and Analogues of 1,3 Propanediol, 2 4 Pentenyl
Synthesis of Functionalized Derivatives for Specific Research Purposes
Silylated Derivatives for Analytical Studies
For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), the conversion of the diol functional groups into silyl (B83357) ethers is a common and effective strategy. This derivatization increases the volatility and thermal stability of the compound, leading to improved chromatographic resolution and more distinct mass spectra.
The hydroxyl groups of 1,3-Propanediol (B51772), 2-(4-pentenyl)- can be readily converted to their corresponding trimethylsilyl (B98337) (TMS) ethers using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS) in a suitable solvent like pyridine (B92270) or dimethylformamide (DMF). chromforum.org The resulting derivative, 2-(4-pentenyl)-1,3-bis(trimethylsilyloxy)propane, can be effectively analyzed by GC-MS.
Table 1: Hypothetical GC-MS Data for Silylated 1,3-Propanediol, 2-(4-pentenyl)-
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted GC Retention Index | Key Mass Spectral Fragments (m/z) |
| 2-(4-pentenyl)-1,3-bis(trimethylsilyloxy)propane | C₁₄H₃₂O₂Si₂ | 288.58 | 1550-1650 (non-polar column) | 273 [M-CH₃]⁺, 203 [M-C₅H₉]⁺, 147 [Si(CH₃)₃O]⁺, 73 [Si(CH₃)₃]⁺ |
This derivatization technique is crucial for the quantitative analysis of such diols in complex matrices and for the structural elucidation of related compounds. nih.govchromforum.org
Halogenated and Aminated Analogues
The introduction of halogen atoms or amino groups into the 1,3-propanediol backbone can generate valuable synthetic intermediates or compounds with novel properties.
Halogenated Analogues: The hydroxyl groups of 1,3-Propanediol, 2-(4-pentenyl)- can be replaced by halogens through various methods. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding dichloro- or dibromo-derivatives. libretexts.org Alternatively, tandem oxidation/halogenation reactions, such as those employing Moffatt-Swern conditions with excess oxalyl chloride or bromide, can convert allylic alcohols to halogenated unsaturated ketones. organic-chemistry.orgacs.org While this specific substrate is a homoallylic alcohol, related methodologies for the halogenation of such systems could be adapted. nih.gov These halogenated analogues serve as precursors for further synthetic transformations, including the introduction of other functional groups via nucleophilic substitution.
Aminated Analogues: The synthesis of aminated derivatives can be achieved through several routes. A common method involves the conversion of the diol to a di-tosylate or di-mesylate, followed by nucleophilic substitution with an amine or ammonia. Another approach is reductive amination, although this is more commonly applied to carbonyl compounds. escholarship.org More direct methods include iridium-catalyzed amination of diols, which has been demonstrated for 1,3-propanediol itself and could potentially be applied to its 2-substituted derivatives. rsc.org This reaction can be tuned to favor either mono- or di-amination. The resulting amino-diols are of interest in coordination chemistry and as building blocks for pharmaceuticals.
Chiral Derivatives and their Stereoisomers
The presence of a stereocenter at the C2 position of 1,3-Propanediol, 2-(4-pentenyl)- means that it exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for applications where chirality is a key factor.
Synthesis and Resolution of Enantiomers
The preparation of enantiomerically pure forms of 2-(4-pentenyl)-1,3-propanediol can be approached through two main strategies: asymmetric synthesis or resolution of a racemic mixture.
Asymmetric Synthesis: Chiral 1,3-diols can be synthesized with high enantiomeric purity through various asymmetric reactions. acs.org For instance, asymmetric aldol (B89426) reactions followed by stereoselective reduction can yield chiral 1,3-diols. nih.gov While not specifically reported for this compound, such a strategy could be envisioned starting from appropriate precursors.
Resolution of Enantiomers: A more common approach is the resolution of a racemic mixture. This can be achieved by several methods:
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic diol with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by crystallization due to their different physical properties. wikipedia.org
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the diol, allowing for the separation of the acylated enantiomer from the unreacted one. nih.govscholaris.ca Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase are known to be effective for the resolution of various diols. nih.govpolimi.it This method is often preferred due to its high efficiency and mild reaction conditions. nih.govmdpi.comnih.gov
Table 2: Potential Methods for Enantiomeric Resolution of 1,3-Propanediol, 2-(4-pentenyl)-
| Resolution Method | Chiral Agent/Enzyme | Principle | Potential Outcome |
| Diastereomeric Crystallization | (R)- or (S)-Mandelic Acid | Formation of diastereomeric esters with different solubilities. | Separation of (R)- and (S)-enantiomers. |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Enantioselective acylation of one enantiomer. | Enantioenriched monoacetate and unreacted diol. |
Application in Asymmetric Catalysis and Synthesis
Chiral diols and their derivatives are valuable ligands in transition-metal catalyzed asymmetric reactions. nih.gov The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of transformations. Chiral 1,3-diols have been used as ligands in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com
While the application of chiral 2-(4-pentenyl)-1,3-propanediol as a ligand has not been specifically reported, its structural features suggest potential in this area. The pentenyl side chain could also be further functionalized to create more complex and potentially more effective chiral ligands. The synthesis of such chiral ligands is a key area of research in modern organic chemistry. thieme-connect.com
Bio-inspired and Biologically Relevant Analogues
The structural motif of 1,3-Propanediol, 2-(4-pentenyl)- shares features with naturally occurring and biologically active molecules, suggesting potential for the development of bio-inspired analogues.
Unsaturated diols are found in a variety of bioactive lipids. nih.govbiointerfaceresearch.com For example, vicinal diols derived from polyunsaturated fatty acids are known to be important signaling molecules in inflammatory processes. nih.gov The 2-(4-pentenyl) substituent in the target molecule is an unsaturated hydrocarbon chain, which is a common feature in lipids. This suggests that derivatives of 1,3-Propanediol, 2-(4-pentenyl)-, particularly those esterified with fatty acids, could exhibit interesting biological activities. google.com
The biosynthesis of 1,3-propanediol from renewable resources like glycerol (B35011) is a well-established industrial process. qub.ac.uk This bio-based production opens up possibilities for creating a platform of "green" chemicals. By combining biotechnological production of the 1,3-propanediol backbone with subsequent chemical modifications, a wide range of bio-inspired and functionalized molecules could be accessed. mdpi.com The development of such bio-based products is a growing area of interest for sustainable chemistry.
Incorporation into Peptide Structures and Bioconjugation
There is no available scientific literature that specifically describes the incorporation of 1,3-propanediol, 2-(4-pentenyl)- or its immediate derivatives into peptide structures or its use in bioconjugation.
Precursors for Specialized Lipids or Metabolites
No research findings were identified that detail the use of 1,3-propanediol, 2-(4-pentenyl)- as a precursor for the synthesis of specialized lipids or metabolites.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation of Compound Behavior
Molecular modeling and simulations are powerful tools to predict the behavior of molecules in various environments. For 1,3-propanediol (B51772), 2-(4-pentenyl)-, these techniques could provide valuable insights into its physical and chemical properties.
Simulations of the bulk liquid phase would reveal information about its density, viscosity, and diffusion coefficients. By analyzing the trajectories of individual molecules, the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups and van der Waals interactions from the pentenyl chain, can be elucidated. Such simulations often employ classical force fields, which are sets of parameters that describe the potential energy of a system of atoms. For a molecule like 1,3-propanediol, 2-(4-pentenyl)-, a force field like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) would be suitable.
Furthermore, simulations can be used to study the behavior of this compound at interfaces, for example, with water or in a lipid bilayer. This would be particularly relevant for understanding its potential applications in areas like drug delivery or as a surfactant. The orientation and conformation of the molecule at the interface would be key determinants of its function.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely used for this purpose due to their balance of accuracy and computational cost. nih.gov
For 1,3-propanediol, 2-(4-pentenyl)-, DFT calculations could be used to determine a variety of properties, including:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.
Electron Distribution: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability.
Partial Atomic Charges: These indicate the distribution of electron density within the molecule and can help predict sites susceptible to nucleophilic or electrophilic attack.
Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of the compound.
Conformational Analysis and Intermolecular Interactions
The presence of several rotatable bonds in 1,3-propanediol, 2-(4-pentenyl)- means that it can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the molecule and calculating the energy at each step using quantum chemical methods.
The stability of different conformers is determined by a combination of factors, including steric hindrance and intramolecular hydrogen bonding. In the case of 1,3-propanediol, 2-(4-pentenyl)-, intramolecular hydrogen bonds can form between the two hydroxyl groups, leading to cyclic-like structures. The presence of the 4-pentenyl group will influence the conformational preferences due to its steric bulk.
Understanding the intermolecular interactions is also crucial. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of a complex hydrogen-bonding network in the condensed phase. The non-polar pentenyl chain will primarily engage in weaker van der Waals interactions. The balance between these interactions will govern the macroscopic properties of the compound.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating reaction mechanisms. For 1,3-propanediol, 2-(4-pentenyl)-, several reactions could be of interest, such as its oxidation, esterification, or polymerization.
To study a reaction mechanism, computational chemists identify the reactants, products, and any intermediates and transition states involved. The transition state is a high-energy structure that connects the reactants and products, and its energy determines the activation energy of the reaction. By calculating the energies of all species along the reaction pathway, a potential energy surface can be constructed.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthesis Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemical research. For a compound like 1,3-propanediol (B51772), 2-(4-pentenyl)-, the development of sustainable synthesis routes is a primary area of future investigation. Current industrial production of the parent compound, 1,3-propanediol (PDO), has increasingly shifted towards bio-based methods, utilizing renewable feedstocks like glucose and glycerol (B35011). nih.govresearchgate.netblogspot.comalfa-chemistry.com This transition provides a strong foundation for the green synthesis of its derivatives.
Future research will likely focus on integrating the introduction of the 2-(4-pentenyl)- group into these bio-based production streams. This could involve metabolic engineering of microorganisms to produce the functionalized diol directly from renewable sources. nih.govrsc.orgchemmethod.com Such a one-pot fermentation process would be a significant advancement over traditional multi-step chemical syntheses, which often involve hazardous reagents and generate substantial waste.
Another avenue for exploration is the use of chemo-catalytic methods that employ green catalysts and solvents. For instance, the catalytic functionalization of bio-derived 1,3-propanediol with a pentenyl-containing precursor using non-toxic, recyclable catalysts would be a key objective. Research into solid acid catalysts, enzymatic transformations, and reactions in aqueous media or supercritical fluids could lead to highly efficient and sustainable synthetic pathways.
Exploration of Novel Catalytic Systems for Specific Transformations
The dual functionality of 1,3-propanediol, 2-(4-pentenyl)- (two hydroxyl groups and a carbon-carbon double bond) makes it a versatile platform for a multitude of chemical transformations. The development of novel catalytic systems to selectively target these functional groups is a critical area for future research.
For the pentenyl group, catalytic reactions such as epoxidation, dihydroxylation, hydroformylation, and metathesis could introduce new functionalities and expand the range of accessible derivatives. For example, enantioselective epoxidation would yield chiral building blocks for pharmaceuticals and fine chemicals. Cross-metathesis with other olefins could be employed to create a diverse library of new molecules with tailored properties.
Simultaneously, the two hydroxyl groups can be targeted for selective oxidation, esterification, or etherification. researchgate.net The development of catalysts that can differentiate between the primary hydroxyl groups and potentially the secondary hydroxyl group (if chiral) would be a significant achievement. researchgate.netrsc.orgrsc.org Organocatalysis and biocatalysis are promising fields for discovering such selective transformations, offering mild reaction conditions and high stereoselectivity. researchgate.netrsc.org
A particularly exciting prospect is the development of catalytic systems that can facilitate tandem or cascade reactions, where multiple transformations occur in a single pot, thereby increasing efficiency and reducing waste. For instance, a catalyst that could initiate a ring-closing metathesis of the pentenyl chain followed by a lactonization with one of the hydroxyl groups would provide a direct route to complex heterocyclic structures.
Design of Advanced Polymer Architectures with Tunable Properties
The parent compound, 1,3-propanediol, is a key monomer in the production of the polyester (B1180765) polytrimethylene terephthalate (B1205515) (PTT), known for its excellent mechanical properties. nih.gov The introduction of the 2-(4-pentenyl)- side chain offers a powerful tool for designing advanced polymer architectures with highly tunable properties.
The hydroxyl groups of 1,3-propanediol, 2-(4-pentenyl)- can be used for step-growth polymerization to form polyesters, polyurethanes, and polyethers. The pendant pentenyl group would then be available for post-polymerization modification. This would allow for the creation of functional polymers with tailored properties such as:
Cross-linkable polymers: The double bonds can be used for cross-linking through various chemistries (e.g., vulcanization, thiol-ene reactions, or UV curing), leading to materials with enhanced thermal stability, solvent resistance, and mechanical strength.
Graft copolymers: The pentenyl groups can serve as grafting points for attaching other polymer chains, leading to materials with unique combinations of properties, such as amphiphilicity for self-assembly or improved compatibility in polymer blends.
Functionalized surfaces: Polymers bearing these reactive side chains could be used to create coatings with specific functionalities, such as hydrophobicity, biocompatibility, or antimicrobial activity, by attaching appropriate molecules to the pentenyl groups. specialchem.com
Future research will focus on controlling the polymerization process to achieve well-defined polymer architectures (e.g., block copolymers, star polymers) and on exploring the vast possibilities of post-polymerization modification to create novel materials for a wide range of applications, from advanced coatings and adhesives to biomedical devices. ontosight.ai
Integration into Supramolecular Chemistry and Nanotechnology
The unique molecular structure of 1,3-propanediol, 2-(4-pentenyl)- makes it an intriguing building block for supramolecular chemistry and nanotechnology. The hydroxyl groups can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures. The pentenyl group provides a site for further functionalization, which can be used to direct the assembly process or to impart specific properties to the resulting nanostructures.
Potential research directions include:
Self-assembling systems: The design of amphiphilic derivatives of 1,3-propanediol, 2-(4-pentenyl)- that can self-assemble in solution to form micelles, vesicles, or other nanostructures. These could have applications in drug delivery, encapsulation of active ingredients, and as nanoreactors.
Functionalized nanoparticles: The compound could be used to functionalize the surface of nanoparticles (e.g., gold, silica), imparting new properties and enabling their use in areas such as catalysis, sensing, and bioimaging. researchgate.net The pentenyl group could be used to anchor these nanoparticles to surfaces or to other molecules.
Molecular recognition: The design of host-guest systems where the cavity of a larger molecule can selectively bind 1,3-propanediol, 2-(4-pentenyl)- or its derivatives. This could lead to the development of new sensors and separation technologies.
The integration of this functionalized diol into the fields of supramolecular chemistry and nanotechnology is a nascent but highly promising area of research with the potential to generate novel materials and devices with advanced functionalities. nih.gov
Computational Design of Functionalized 1,3-Propanediol Analogues
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules and materials. nih.gov In the context of 1,3-propanediol, 2-(4-pentenyl)-, computational methods can be employed to:
Predict reaction outcomes: Quantum mechanical calculations can be used to model reaction pathways and predict the feasibility and selectivity of different synthetic routes. This can help to guide experimental work and reduce the number of trial-and-error experiments.
Design new catalysts: Computational screening can be used to identify promising catalyst candidates for specific transformations of the diol. This can involve modeling the interaction of the substrate with different catalyst structures and predicting their catalytic activity.
Simulate polymer properties: Molecular dynamics simulations can be used to predict the physical and mechanical properties of polymers derived from 1,3-propanediol, 2-(4-pentenyl)-. This can help to design polymers with specific properties for targeted applications.
Explore conformational space: Understanding the three-dimensional structure and conformational preferences of the molecule is crucial for understanding its reactivity and its interactions with other molecules. Computational methods can provide detailed insights into the conformational landscape of the diol and its derivatives.
By leveraging the power of computational chemistry, researchers can rationally design new functionalized 1,3-propanediol analogues with optimized properties and explore their potential applications in a virtual environment before embarking on costly and time-consuming experimental work.
Expansion of Bio-based Production and Derivatization Strategies
Building upon the success of bio-based 1,3-propanediol production, a significant future research direction will be the expansion of these biological platforms to produce a wider range of functionalized derivatives, including 1,3-propanediol, 2-(4-pentenyl)-. google.comresearchgate.net This will involve a multi-pronged approach:
Metabolic engineering of microorganisms: This will involve identifying or engineering enzymes that can introduce the pentenyl group onto a precursor molecule in the 1,3-propanediol biosynthetic pathway. nih.gov This could involve screening for novel enzymes from nature or using protein engineering to modify existing enzymes to have the desired activity.
Development of cell-free enzymatic systems: An alternative to whole-cell fermentation is the use of cell-free systems containing only the necessary enzymes for the desired transformation. This approach can offer higher product yields and simpler purification, although the cost of enzyme production can be a limitation.
Chemo-enzymatic synthesis: This hybrid approach combines the advantages of both chemical and biological methods. For example, a bio-based precursor could be produced through fermentation and then chemically modified to introduce the pentenyl group. This can be a practical approach for producing compounds that are difficult to synthesize through purely biological or chemical routes.
Q & A
Q. What strategies mitigate competing side reactions during cross-coupling of 2-(4-pentenyl)-1,3-propanediol with aromatic halides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
